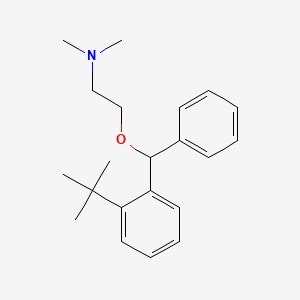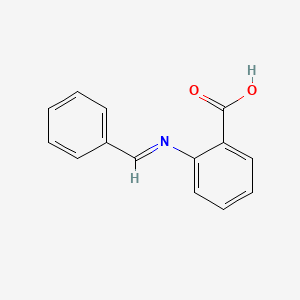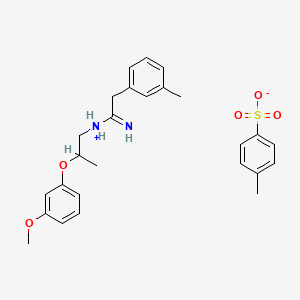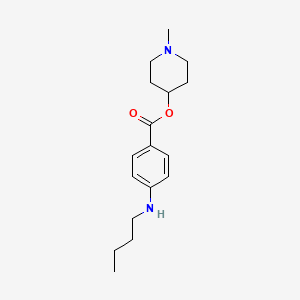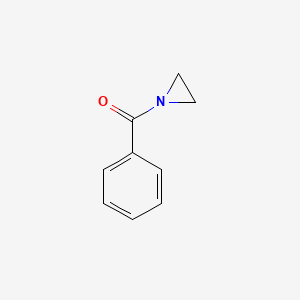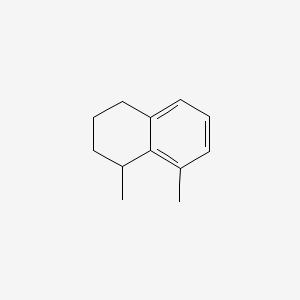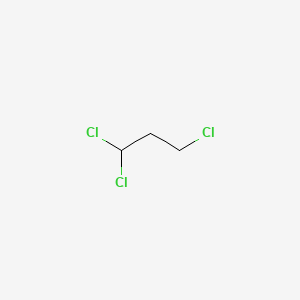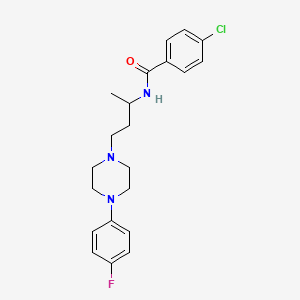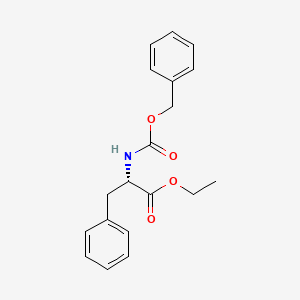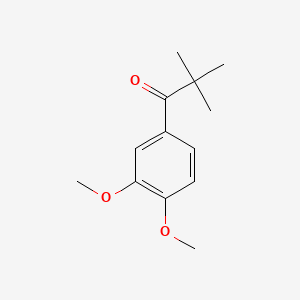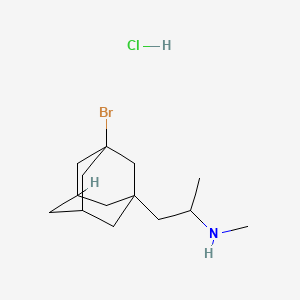
1-苯基-3-吡啶-2-基脲
描述
N-Phenyl-N'-(2-pyridinyl)urea is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-Phenyl-N'-(2-pyridinyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5995. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Phenyl-N'-(2-pyridinyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-N'-(2-pyridinyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗增殖活性在癌症研究中
1-苯基-3-吡啶-2-基脲已被研究用于其对各种癌细胞系的抗增殖活性。 这表明它在开发癌症疗法方面的潜在用途,特别是作为具有增强功效的新化合物的支架 .
药物化学中的潜在应用
鉴于二芳基脲在药物化学中的重要性,该化合物可能在设计新的治疗剂方面发挥关键片段的作用。 它的结构可以被修饰以靶向一系列疾病 .
杀虫特性
相关的苯基脲衍生物已被探索用于其杀虫特性。 虽然没有直接提到 1-苯基-3-吡啶-2-基脲,但鉴于其结构相似性,有可能研究类似的应用 .
作用机制
Target of Action
1-Phenyl-3-pyridin-2-ylurea, also known as N-Phenyl-N’-(2-pyridinyl)urea or N-phenyl-N’-2-pyridinylurea, is a compound that has been found to interact with several targets. It has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . The compound also shows affinity towards Glycogen Synthase Kinase-3 Beta (GSK-3β) and Adenosine A2B and A3 receptors .
Mode of Action
For instance, by inhibiting FGFRs, the compound may disrupt the signaling pathways that these receptors are involved in, potentially slowing down tumor growth .
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-3-Pyridin-2-ylurea are likely to be those involving its targets. For example, FGFRs are involved in several signaling pathways that regulate cell proliferation, migration, and angiogenesis . By inhibiting these receptors, the compound could potentially disrupt these pathways. Similarly, GSK-3β is involved in various cellular processes, including cell division, apoptosis, and glucose regulation .
Result of Action
The result of 1-Phenyl-3-Pyridin-2-ylurea’s action would depend on its specific mode of action and the biochemical pathways it affects. Given its reported activity against FGFRs and GSK-3β, it could potentially have antitumor effects . In vitro studies have shown that some derivatives of the compound demonstrate significant antiproliferative effects on various cancer cell lines .
生化分析
Biochemical Properties
1-Phenyl-3-pyridin-2-ylurea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with metabotropic glutamate receptor subtype 5 (mGlu5), acting as a negative allosteric modulator . This interaction inhibits the receptor’s activity, which can have significant implications for neurological functions and disorders. Additionally, 1-Phenyl-3-pyridin-2-ylurea has been studied for its potential anticancer properties, where it interacts with specific proteins involved in cell proliferation .
Cellular Effects
The effects of 1-Phenyl-3-pyridin-2-ylurea on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-Phenyl-3-pyridin-2-ylurea has been observed to inhibit cell proliferation and induce apoptosis . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.
Molecular Mechanism
At the molecular level, 1-Phenyl-3-pyridin-2-ylurea exerts its effects through specific binding interactions with biomolecules. It binds to the mGlu5 receptor, inhibiting its activity and thereby modulating neurotransmission . This inhibition is achieved through allosteric modulation, where the compound binds to a site distinct from the receptor’s active site, inducing conformational changes that reduce receptor activity. Additionally, 1-Phenyl-3-pyridin-2-ylurea can inhibit certain enzymes involved in cancer cell proliferation, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-3-pyridin-2-ylurea have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Phenyl-3-pyridin-2-ylurea remains stable under specific conditions, maintaining its efficacy in inhibiting mGlu5 receptor activity and cancer cell proliferation . Prolonged exposure may lead to degradation, reducing its effectiveness and altering its impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Phenyl-3-pyridin-2-ylurea vary with different dosages in animal models. At lower doses, the compound effectively modulates mGlu5 receptor activity without causing significant adverse effects . Higher doses may lead to toxicity and adverse effects, including disruptions in normal cellular functions and potential damage to tissues. These dosage-dependent effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
1-Phenyl-3-pyridin-2-ylurea is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, particularly in pathways related to neurotransmission and cancer cell metabolism . The compound’s interaction with mGlu5 receptors and enzymes involved in cell proliferation underscores its role in modulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 1-Phenyl-3-pyridin-2-ylurea within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . For instance, the compound’s distribution in the central nervous system is crucial for its role in modulating neurotransmission and treating neurological disorders.
Subcellular Localization
1-Phenyl-3-pyridin-2-ylurea exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function.
属性
IUPAC Name |
1-phenyl-3-pyridin-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMIXRXCYIIUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177837 | |
| Record name | N-Phenyl-N'-(2-pyridinyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2327-17-5 | |
| Record name | N-Phenyl-N'-2-pyridinylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000736532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyl-N'-(2-pyridinyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-3-(2-PYRIDYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYL-N'-2-PYRIDINYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3JU59YUY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
